Darunavir - 206361-99-1

Darunavir

Catalog Number: EVT-288331
CAS Number: 206361-99-1
Molecular Formula: C27H37N3O7S
Molecular Weight: 547.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Darunavir is a non-peptidic organic molecule classified as a protease inhibitor. [] It is a synthetic compound specifically designed to interact with the protease enzyme of human immunodeficiency virus type 1 (HIV-1), including strains demonstrating resistance to other protease inhibitors. [] Darunavir's role in scientific research revolves around its potent antiviral activity against HIV-1, particularly multidrug-resistant strains. []

Future Directions
  • Optimized dosing strategies: Further investigations are needed to determine optimal dosing regimens, particularly for pregnant women and children. [, ]
  • Overcoming resistance: Research on strategies to counteract emerging resistance mechanisms, including the role of Gag mutations, is crucial for maintaining Darunavir's long-term efficacy. []
  • Combined microbicide development: Continued development of the combination microbicide vaginal ring containing Darunavir and Dapivirine holds promise for a new HIV prevention strategy. []

Relevance: Ritonavir is directly relevant to Darunavir as a crucial pharmacokinetic enhancer. [, ] While not structurally similar to Darunavir, Ritonavir's ability to inhibit CYP3A significantly impacts Darunavir's metabolic profile, making it a cornerstone of Darunavir-based HIV treatment regimens. []

Relevance: Cobicistat is directly relevant to Darunavir as an alternative pharmacokinetic enhancer. [, , , ] While sharing Ritonavir's ability to inhibit CYP3A and enhance Darunavir exposure, Cobicistat's distinct transporter interactions necessitate specific considerations for drug-drug interactions and potential implications for Darunavir's tissue distribution. [, , , ]

Lopinavir

Compound Description: Lopinavir is a protease inhibitor used in HIV treatment. [, ] Similar to Darunavir, Lopinavir requires boosting with Ritonavir to achieve optimal plasma concentrations due to its metabolism by CYP3A. [, ] Clinical studies have compared the efficacy of Lopinavir-Ritonavir with Darunavir-Ritonavir in various HIV-infected populations, highlighting the therapeutic context and potential advantages of Darunavir in specific cases. [, ]

Relevance: Lopinavir, particularly when boosted with Ritonavir, holds direct relevance to Darunavir as a comparator protease inhibitor in HIV treatment. [, ] Both drugs share similar pharmacokinetic characteristics and therapeutic targets, allowing for direct comparisons of efficacy and safety in clinical trials. [, ] This comparison helps establish Darunavir's position within the treatment landscape for HIV.

Tipranavir

Compound Description: Tipranavir, similar to Darunavir, is a second-generation non-peptidic HIV protease inhibitor with an improved resistance profile compared to earlier protease inhibitors. [] It is primarily metabolized by CYP3A and is co-administered with Ritonavir to enhance its pharmacokinetic properties. [] Clinical studies have compared the efficacy of Tipranavir-Ritonavir and Darunavir-Ritonavir regimens in antiretroviral therapy-experienced HIV-1 patients, suggesting comparable efficacy in achieving viral load suppression. []

Relevance: Tipranavir is directly relevant to Darunavir due to their shared classification as second-generation protease inhibitors with improved resistance profiles. [] Both drugs function as key components of antiretroviral therapy, particularly in treatment-experienced patients. [] Comparing their efficacy and safety profiles helps to inform treatment decisions for complex HIV cases. []

Etravirine

Compound Description: Etravirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in combination with other antiretroviral agents for HIV treatment. [, ] Studies have investigated the pharmacokinetic interaction between Etravirine and Darunavir-Ritonavir, showing that while Etravirine does not affect Darunavir's pharmacokinetics, it significantly reduces the exposure of Cobicistat when Darunavir is boosted with Cobicistat instead of Ritonavir. [] This interaction highlights the importance of considering the choice of pharmacoenhancer when combining Darunavir with other antiretrovirals.

Relevance: Etravirine is directly relevant to Darunavir due to their potential co-administration in HIV treatment regimens. [, ] Specifically, the interaction between Etravirine and Cobicistat, impacting Darunavir exposure, underscores the complexities of multidrug antiretroviral therapy and emphasizes the need for careful consideration of drug interactions. [, ]

Synthesis Analysis

The synthesis of darunavir involves several key steps that can vary based on the method employed. A notable synthesis route includes a three-step process starting from a tetrahydrofuran derivative. This method combines stages to enhance efficiency:

  1. Preparation of the Tetrahydrofuran Derivative: The process begins with the formation of a tetrahydrofuranol derivative.
  2. Coupling Reaction: The tetrahydrofuran derivative is coupled with a specific amine to form an intermediate compound.
  3. Final Conversion: The intermediate undergoes further reactions to yield darunavir.

This method allows for a reduction in the number of steps required for synthesis compared to earlier methods, which could involve five or more steps .

Molecular Structure Analysis

Darunavir's molecular structure is characterized by its complex arrangement of functional groups, which contribute to its biological activity. Key features include:

  • Molecular Formula: C27H37N3O7S
  • Molecular Weight: Approximately 547.7 g/mol
  • Structural Components: The structure includes a sulfonamide group, an amino group, and multiple chiral centers that play crucial roles in its interaction with the HIV protease enzyme.

The stereochemistry of darunavir is essential for its efficacy as it enhances binding affinity to the target enzyme, thereby inhibiting viral replication .

Chemical Reactions Analysis

Darunavir participates in various chemical reactions during its synthesis and metabolism. Key reactions include:

  • Coupling Reactions: These reactions are critical for forming the sulfonamide bond between the phenyl group and the amine.
  • Hydrolysis: In biological systems, darunavir can undergo hydrolysis, affecting its pharmacokinetics and dynamics.
  • Oxidation and Reduction: These reactions may occur during metabolic processing within the body, influencing drug efficacy and safety.

The synthetic pathways often aim to minimize impurities that can arise during these reactions .

Mechanism of Action

Darunavir acts primarily as an inhibitor of the HIV protease enzyme, which is essential for viral replication. The mechanism involves:

  1. Binding to HIV Protease: Darunavir binds to the active site of the HIV protease, preventing it from cleaving viral polyproteins into functional proteins necessary for viral assembly.
  2. Inhibition of Viral Replication: By inhibiting this enzyme, darunavir effectively blocks the maturation of new virions, thus reducing viral load in infected individuals.

This mechanism allows darunavir to maintain effectiveness against various resistant strains of HIV due to its unique structural attributes that enhance binding specificity .

Physical and Chemical Properties Analysis

Darunavir exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide but has limited solubility in water.
  • Stability: Stable under normal conditions but sensitive to light and moisture.

These properties are crucial for formulation development in pharmaceutical applications .

Applications

Darunavir is primarily used in clinical settings as part of combination antiretroviral therapy for individuals living with HIV. Its applications extend beyond treatment:

  • Research Use: Darunavir serves as a model compound in studies aimed at developing new protease inhibitors.
  • Drug Development: Its structure provides insights into designing analogs that may overcome resistance mechanisms seen with other antiretroviral drugs.

Darunavir continues to be an important subject in pharmacological research aimed at improving treatment outcomes for HIV patients .

Properties

CAS Number

206361-99-1

Product Name

Darunavir

IUPAC Name

[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate

Molecular Formula

C27H37N3O7S

Molecular Weight

547.7 g/mol

InChI

InChI=1S/C27H37N3O7S/c1-18(2)15-30(38(33,34)21-10-8-20(28)9-11-21)16-24(31)23(14-19-6-4-3-5-7-19)29-27(32)37-25-17-36-26-22(25)12-13-35-26/h3-11,18,22-26,31H,12-17,28H2,1-2H3,(H,29,32)/t22-,23-,24+,25-,26+/m0/s1

InChI Key

CJBJHOAVZSMMDJ-HEXNFIEUSA-N

SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N

Solubility

Approximately 0.15 mg/mL at
6.68e-02 g/L

Synonyms

114, TMC; darunavir; darunavir ethanolate; Ethanolate, Darunavir; Prezista; TMC 114; TMC-114; TMC114; UIC 94017; UIC-94017; UIC94017

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N

Isomeric SMILES

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.